molecular formula C9H7F3INO B13760700 Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro- CAS No. 784183-53-5

Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro-

Cat. No.: B13760700
CAS No.: 784183-53-5
M. Wt: 329.06 g/mol
InChI Key: DZNFDYLOBOIWCO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro- features a trifluoroacetamide group (-CO-CF₃) attached to a phenyl ring substituted with iodine at the ortho (2-) and methyl at the para (4-) positions. Its molecular formula is C₉H₈F₃INO, with a calculated molecular weight of ~329.9 g/mol. The iodine atom introduces significant steric bulk and polarizability, while the methyl group enhances lipophilicity. This structure is relevant in pharmaceutical and agrochemical research, particularly as an intermediate for bioactive molecules .

Properties

CAS No.

784183-53-5

Molecular Formula

C9H7F3INO

Molecular Weight

329.06 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-iodo-4-methylphenyl)acetamide

InChI

InChI=1S/C9H7F3INO/c1-5-2-3-7(6(13)4-5)14-8(15)9(10,11)12/h2-4H,1H3,(H,14,15)

InChI Key

DZNFDYLOBOIWCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(F)(F)F)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro- generally involves the acylation of an appropriately substituted aniline derivative with trifluoroacetic acid derivatives or their activated forms. The key steps include:

  • Introduction of the trifluoroacetyl group onto the aromatic amine.
  • Incorporation of the iodine substituent at the 2-position of the phenyl ring.
  • Methyl substitution at the 4-position of the phenyl ring.

Typically, the starting material is a 2-iodo-4-methylaniline or a related intermediate, which is then reacted with trifluoroacetyl chloride or trifluoroacetic anhydride to form the target acetamide.

Detailed Preparation Procedure

A representative preparation method is as follows, adapted from literature protocols for related trifluoroacetamide compounds:

  • Step 1: Preparation of 2-iodo-4-methylaniline

    This intermediate can be synthesized by selective iodination of 4-methylaniline or by functional group transformations starting from 2-iodoaniline derivatives with methyl substitution introduced via electrophilic aromatic substitution or cross-coupling methods.

  • Step 2: Acylation with trifluoroacetylating agent

    The 2-iodo-4-methylaniline is dissolved in an appropriate solvent such as ethanol or dichloromethane. To this solution, trifluoroacetyl chloride or trifluoroacetic anhydride is added dropwise in the presence of a base such as potassium carbonate or triethylamine to neutralize the generated acid.

    The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 25–50 °C) for several hours (typically 12–48 hours) to ensure complete conversion.

  • Step 3: Workup and purification

    After reaction completion, the mixture is quenched with water, and the product is extracted into an organic solvent such as dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    Purification is typically achieved by silica gel column chromatography using a mixture of hexane and ethyl acetate as eluents, often in ratios around 8:1 to 10:1, to isolate the pure acetamide.

Example from Supplementary Data

A specific example from a Royal Society of Chemistry supplementary procedure describes the synthesis of related trifluoroacetamides:

Reagent/Condition Amount/Details Notes
2,2,2-trifluoro-N-(2-iodophenyl)acetamide 2.23 g (7.08 mmol) Starting material
Solvent Ethanol (14.9 mL) Reaction medium
Base Potassium carbonate (3.14 g, 22.7 mmol) Neutralizes acid formed
Alkylating agent Methyl iodide (1.31 mL, 21.2 mmol) For methylation step if needed
Reaction time 46 hours at room temperature Ensures full conversion
Workup Extraction with dichloromethane, washing with brine Standard organic workup
Purification Silica gel chromatography (n-hexane/ethyl acetate 8:1) Yields pure product

This procedure highlights the use of trifluoroacetamide precursors and methyl iodide for alkylation, which is relevant for introducing the methyl group at the 4-position if starting from the non-methylated compound.

Analysis of Preparation Methods

Yield and Purity

  • Typical yields for trifluoroacetamide derivatives range from 70% to over 90%, depending on the reaction conditions and purification methods.
  • Purity is generally confirmed by NMR (1H, 13C, and 19F), IR spectroscopy, and mass spectrometry.
  • The trifluoromethyl group imparts distinct NMR signals (e.g., 19F NMR at around -63 ppm), aiding in structural confirmation.

Reaction Conditions

  • Mild bases such as potassium carbonate or triethylamine are preferred to avoid decomposition.
  • Solvents like ethanol, dichloromethane, or ethyl acetate are commonly used due to their compatibility with reagents and ease of removal.
  • Reaction times vary from several hours to two days, often at room temperature to moderate heating.

Summary Table of Preparation Parameters

Parameter Typical Condition/Value Remarks
Starting Material 2-iodo-4-methylaniline or derivatives Prepared via iodination/methylation
Acylating Agent Trifluoroacetyl chloride or anhydride Key for trifluoroacetamide formation
Base Potassium carbonate or triethylamine Neutralizes acid by-products
Solvent Ethanol, dichloromethane, or ethyl acetate Solubility and reaction medium
Temperature Room temperature to 50 °C Mild conditions preferred
Reaction Time 12–48 hours Ensures complete conversion
Purification Method Silica gel chromatography Hexane/ethyl acetate mixtures
Yield Range 70–93% High efficiency typical

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Halogen Substituents
  • N-(2-chloro-4-nitrophenyl)-2,2,2-trifluoroacetamide (CAS 95665-50-2) :

    • Substituents: 2-chloro, 4-nitro.
    • Formula: C₈H₄ClF₃N₂O₃; MW: 268.58 g/mol.
    • The nitro group (strong electron-withdrawing) increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to the iodine-containing compound. The absence of iodine reduces molecular weight and steric hindrance .
  • Formula: C₈H₅F₃INO; MW: 297.03 g/mol. The iodine atom still contributes to polar interactions in crystal packing .
Alkyl and Aromatic Substituents
  • Acetamide, 2,2,2-trifluoro-N-(4-methylphenyl) (CAS 350-96-9): Substituents: 4-methyl. Formula: C₉H₈F₃NO; MW: 203.16 g/mol. The para-methyl group donates electrons, slightly reducing the acetamide’s electrophilicity .
  • N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide (CAS 181514-21-6): Substituents: 4-bromophenyl ethyl chain. Formula: C₁₀H₉BrF₃NO; MW: 296.09 g/mol. This contrasts with the rigid phenyl ring in the main compound .

Crystallographic and Structural Comparisons

  • N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3-CH₃C₆H₄NH-CO-CCl₃): Trichloro vs. trifluoro: Chlorine’s larger atomic size increases steric effects but reduces electronegativity. Meta-substitution (vs. ortho/para in the main compound) leads to distinct crystal packing, such as monoclinic vs. orthorhombic systems . The main compound’s ortho-iodo and para-methyl substituents likely enforce a planar conformation, optimizing π-π stacking in solid-state structures.

Q & A

Basic: What are the recommended synthetic routes for N-(2-iodo-4-methylphenyl)-2,2,2-trifluoroacetamide?

Methodological Answer:
Synthesis typically involves multi-step reactions starting from halogenated precursors. A common approach includes:

  • Step 1: Nucleophilic substitution of 2-iodo-4-methylaniline with trifluoroacetyl chloride under anhydrous conditions, using a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the acetamide derivative.
  • Validation: Confirm structural integrity using 1H NMR^1\text{H NMR} (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) and 13C NMR^{13}\text{C NMR} (CF3_3 resonance near δ 120 ppm) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Essential for confirming substituent positions. For example, the iodo group deshields adjacent protons, causing distinct splitting patterns in 1H NMR^1\text{H NMR} .
  • FT-IR: Identify carbonyl (C=O) stretches (~1680 cm1^{-1}) and C-F vibrations (1100–1200 cm1^{-1}) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 385.98) .

Basic: How are thermodynamic properties (e.g., ΔfG°, logP) determined experimentally?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Measures melting point (TfusT_{\text{fus}}) and enthalpy of fusion (ΔfusH\Delta_{\text{fus}}H). For this compound, TfusT_{\text{fus}} is ~145–150°C .
  • Octanol-Water Partition Coefficient (logP): Determined via shake-flask method or HPLC retention time correlation. Computed values (e.g., Crippen’s method) suggest logP ≈ 3.2, indicating moderate lipophilicity .

Advanced: How can researchers resolve discrepancies between computational and experimental thermodynamic data?

Methodological Answer:

  • Cross-Validation: Compare Joback/Crippen group-contribution calculations with experimental DSC or gas-phase calorimetry results. For instance, if ΔfusH\Delta_{\text{fus}}H calculations deviate by >10%, refine computational models using experimental TfusT_{\text{fus}} as a constraint .
  • Error Analysis: Assess solvent effects (e.g., polar aprotic solvents may alter crystallization kinetics) and purity (>98% required for reliable DSC) .

Advanced: What strategies optimize synthetic yield while minimizing byproducts?

Methodological Answer:

  • Reaction Optimization:
    • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)2_2) for coupling reactions to reduce halogen exchange byproducts .
    • Solvent Selection: Use DMF or THF to enhance solubility of iodoaromatic intermediates .
  • Byproduct Mitigation: Implement scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted trifluoroacetyl chloride .

Advanced: How to design analogues for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation: Replace iodine with bromine (lower steric bulk) or trifluoromethoxy (enhanced electron-withdrawing effects). For example, N-(2-bromo-4-methylphenyl) analogues show altered binding to neurological targets .
  • Biological Assays: Screen analogues against voltage-gated calcium channels (Cav) to assess stabilization efficacy, referencing methods for suvécaltamide (a related Cav stabilizer) .

Advanced: What analytical methods ensure purity in complex reaction mixtures?

Methodological Answer:

  • HPLC-DAD/MS: Use C18 columns (acetonitrile/water gradient) to resolve acetamide derivatives from iodinated byproducts. Monitor UV absorbance at 254 nm (aromatic rings) and 210 nm (amide bonds) .
  • Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values to verify purity .

Advanced: How to address inconsistencies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Use positive controls (e.g., known Cav stabilizers) to calibrate activity measurements. For example, discrepancies in IC50_{50} values may arise from varying cell lines (HEK293 vs. SH-SY5Y) .
  • Metabolic Stability Tests: Evaluate compound half-life in liver microsomes to rule out rapid degradation as a confounding factor .

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